molecular formula C7H11N3O B3237684 2-(2-methoxypyrimidin-4-yl)ethan-1-amine CAS No. 1393585-16-4

2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Cat. No.: B3237684
CAS No.: 1393585-16-4
M. Wt: 153.18
InChI Key: ZRRJZLNYLPRMJK-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine (CAS 1393585-16-4) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . As a pyrimidine derivative featuring a methoxy group at the 2-position and an ethanamine side chain at the 4-position, it serves as a versatile building block in medicinal chemistry and pharmaceutical research. Pyrimidine cores are known to be present in a wide array of bioactive molecules and FDA-approved drugs . Compounds within this structural class have demonstrated significant research value as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related pyrimidine-2,4-diamine compounds have been investigated for their role in signal transduction and as inhibitors of specific kinases . Furthermore, similar quinolinyl pyrimidine derivatives have been explored as potent inhibitors of type II NADH dehydrogenase (NDH-2), a target in microbial pathogens such as Mycobacterium tuberculosis , showing promise in the development of new antimicrobial agents . Researchers utilize this compound strictly for laboratory research purposes. It is not for human or veterinary diagnostic or therapeutic use. Handle this material with care, referring to the safety data sheet, as related pyrimidine compounds may be harmful if swallowed, cause skin irritation, and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxypyrimidin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-9-5-3-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJZLNYLPRMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. While direct experimental data for this specific molecule is not yet widely available, this document serves as a predictive guide and a practical manual for its empirical determination. We will delve into the theoretical basis and provide field-proven, step-by-step protocols for the determination of its lipophilicity (LogP), acidity constant (pKa), and aqueous solubility. These parameters are critical in the early stages of drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic profile. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.

Introduction and Molecular Structure

2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a heterocyclic amine containing a pyrimidine core, a methoxy group, and an ethylamine side chain. The presence of the pyrimidine ring, a common scaffold in medicinal chemistry, suggests potential biological activity.[1] The amine and methoxy functionalities, along with the nitrogen atoms in the pyrimidine ring, are expected to significantly influence its physicochemical properties, such as solubility and receptor-binding capabilities. Understanding these properties is paramount for predicting its behavior in biological systems.

Molecular Structure:

Caption: Chemical structure of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Drug Development
IUPAC Name 2-(2-methoxypyrimidin-4-yl)ethan-1-amineStandardized nomenclature for unambiguous identification.
CAS Number Not yet assignedUnique identifier for chemical substances.
Molecular Formula C7H11N3ODetermines the elemental composition and molecular weight.
Molecular Weight 153.18 g/mol Influences diffusion, bioavailability, and formulation.
Predicted LogP ~0.5 - 1.5Indicates lipophilicity, affecting membrane permeability and absorption.
Predicted pKa ~9.0 - 10.0 (amine)Determines the ionization state at physiological pH, impacting solubility and receptor interaction.
Predicted Aqueous Solubility Moderately SolubleAffects dissolution, absorption, and formulation options.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] While numerous in silico prediction tools exist, experimental determination remains the gold standard for accuracy.[3]

Causality Behind Experimental Choice: HPLC-Based LogP Determination

The traditional shake-flask method for LogP determination can be time-consuming and requires significant amounts of pure compound.[4] For early-stage drug discovery where compound availability may be limited and throughput is crucial, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method offers a robust and resource-sparing alternative.[3][5] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-Based LogP Determination

This protocol is adapted from established methods for high-throughput LogP estimation.[2][3]

Objective: To determine the LogP of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine by correlating its HPLC retention time with that of known standards.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A set of 5-7 standard compounds with well-established LogP values.

  • Test compound: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

  • Volumetric flasks, pipettes, and vials.

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solutions with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient would be from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

  • Data Acquisition and Analysis:

    • Inject each standard and the test compound in triplicate.

    • Record the retention time (t_R) for each compound.

    • Calculate the logarithm of the retention factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

    • Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

HPLC_LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions inject Inject Standards and Sample prep_standards->inject prep_sample Prepare Test Compound Solution prep_sample->inject run_hplc Run Gradient Elution inject->run_hplc detect UV Detection run_hplc->detect record_rt Record Retention Times (tR) detect->record_rt calc_logk Calculate log k' record_rt->calc_logk plot_cal Plot Calibration Curve (LogP vs. log k') calc_logk->plot_cal determine_logp Determine LogP of Test Compound plot_cal->determine_logp

Caption: Workflow for HPLC-based LogP determination.

Acidity/Basicity (pKa) Determination

The ionization constant (pKa) is a fundamental parameter that dictates the charge state of a molecule at a given pH.[6] For 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, the primary amine group is the most basic center. Its pKa will determine the extent of protonation at physiological pH, which is crucial for solubility, membrane permeability, and interaction with biological targets.

Causality Behind Experimental Choice: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used, sensitive, and relatively simple method for pKa determination.[7][8] It is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[6] This method requires only a small amount of the compound, making it ideal for early-stage research.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principles of spectrophotometric titration.[7][9]

Objective: To determine the pKa of the primary amine in 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • pH meter.

  • A series of buffer solutions with known pH values spanning a range of approximately 4 pH units around the expected pKa (e.g., pH 7 to 11).

  • Stock solution of the test compound in a suitable solvent (e.g., water or methanol).

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL.

    • Prepare a series of buffer solutions with constant ionic strength.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the test compound stock solution to a cuvette to achieve a final concentration that gives an absorbance reading in the optimal range (0.2 - 1.0 AU).

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.

    • Also, record the spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (AH+).

    • Record the spectrum in a strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the neutral species (A).

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log((A - A_A) / (A_AH+ - A)) where A is the absorbance at a given pH, A_A is the absorbance of the neutral species, and A_AH+ is the absorbance of the protonated species.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_solutions Mix Compound with Buffers prep_buffers->mix_solutions prep_sample Prepare Test Compound Stock Solution prep_sample->mix_solutions measure_spectra Record UV-Vis Spectra mix_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10][11] Poor solubility can lead to incomplete absorption and low efficacy.[12] It is important to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium solubility, is the more relevant parameter for lead optimization and formulation development.[13]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10][13] While it can be more time-consuming than high-throughput kinetic methods, its accuracy is essential for making informed decisions in drug development.[14]

Experimental Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

This protocol is a standard procedure for determining equilibrium solubility.[11][12]

Objective: To determine the thermodynamic aqueous solubility of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

Materials:

  • An excess amount of the solid test compound.

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm).

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS).

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the test compound in the supernatant by using the calibration curve. This concentration represents the thermodynamic solubility.

Shake_Flask_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Buffer agitate Agitate for 24-48h at Constant Temperature add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze by HPLC or LC-MS filter->analyze determine_sol Determine Solubility from Calibration Curve analyze->determine_sol

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The physicochemical properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine are fundamental to its potential as a therapeutic agent. This guide has provided a robust framework for the experimental determination of its lipophilicity, acidity constant, and aqueous solubility. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to inform the progression of this compound through the drug discovery and development pipeline. The provided methodologies are designed to ensure scientific integrity and provide a solid foundation for further preclinical and clinical investigations.

References

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Vallés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1005-1009. [Link]

  • LibreTexts Chemistry. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Carbajal, D., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 979-990. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Völgyi, G., et al. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-17. [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

  • American Chemical Society Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10393–10400. [Link]

  • ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-45. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Frontiers in Chemistry, 10, 989393. [Link]

  • PubMed. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]

  • National Center for Biotechnology Information. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2799. [Link]

  • ResearchGate. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2017). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(36), 24458-24472. [Link]

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Technical Guide: 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Structural Optimization in Drug Discovery

Executive Summary

The 2-(2-methoxypyrimidin-4-yl)ethan-1-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for histamine and a precursor to fused bicyclic systems (e.g., 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines). Its value lies in the 2-methoxy substituent , which functions as a "convertible handle"—acting as a hydrogen bond acceptor in its native state while offering synthetic versatility to be hydrolyzed to a pyrimidone (donor-acceptor motif) or displaced via


 to introduce diverse amines.

This guide details the structural logic, validated synthetic protocols, and analog design strategies for this scaffold, targeting applications in Histamine H4 antagonism and Kinase inhibition (e.g., CDK2, JAK) .

Part 1: Structural Analysis & Pharmacophore Mapping

Bioisosterism and Chemical Space

The title molecule is a pyrimidine analog of histamine where the imidazole ring is replaced by a pyrimidine, and the ethylamine chain is retained.

FeatureHistamine (Native Ligand)2-Methoxypyrimidine AnalogMedicinal Benefit
Ring System Imidazole (Electron-rich, Tautomeric)Pyrimidine (Electron-deficient, Non-tautomeric)Improved metabolic stability; reduced CYP450 inhibition.
H-Bonding Donor/Acceptor (NH/N)Acceptor only (N1, N3, OMe)More defined binding mode; 2-OMe locks conformation via dipole.
pKa (Amine) ~9.4 (Primary amine)~9.0 - 9.2 (Primary amine)Similar cation-pi interaction potential at physiological pH.
Lipophilicity Low (Polar)Moderate2-OMe increases LogP, improving membrane permeability.
The "Warhead" Strategy

The 2-methoxy group is not merely a substituent; it is a reactive anchor .

  • Metabolic Stability: The methoxy group blocks the metabolically vulnerable 2-position from oxidation.

  • Displacement Potential: In late-stage functionalization, the methoxy group can be displaced by secondary amines (using high heat or acid catalysis) to generate 2-aminopyrimidines , a classic kinase hinge-binding motif.

Part 2: Analog Design Strategy (SAR)

To optimize this scaffold, researchers should explore three vectors of modification.

Vector A: Linker Rigidification

The flexible ethyl chain often results in an entropic penalty upon binding.

  • Strategy: Cyclization.

  • Execution: Reacting the primary amine with the C5-position (if halogenated) or using a Mannich-type condensation to form 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine .

Vector B: The 2-Position Switch
  • Analog Set 1 (H-Bond Acceptor): Retain -OMe. Good for GPCRs requiring hydrophobic pockets.

  • Analog Set 2 (H-Bond Donor/Acceptor): Hydrolysis to -OH (Tautomerizes to Pyrimidone). Mimics guanine/uracil.

  • Analog Set 3 (Basic/Cationic): Displacement with -NH-R. Critical for Kinase affinity (Hinge binder).

Vector C: C5-Substitution

The C5 position is the "exit vector" for solubilizing groups or hydrophobic tails to reach deep pockets.

Part 3: Synthetic Workflows & Visualization

The synthesis of C-C linked pyrimidine ethylamines is non-trivial compared to N-linked analogs. The Sonogashira Coupling route is the industry standard for reliability and analog generation.

Diagram: Synthetic Pathway (Sonogashira Route)

G cluster_sar Analog Generation Points Start 4-Chloro-2- methoxypyrimidine Intermed Alkyne Intermediate (C-C Bond Formed) Start->Intermed Sonogashira Coupling Reagent N-Boc-propargylamine (Alkyne Source) Reagent->Intermed Catalyst Pd(PPh3)2Cl2 / CuI Et3N, THF Catalyst->Intermed Step2 Hydrogenation (H2, Pd/C) Intermed->Step2 Reduction Mod1 Use Substituted Alkynes Intermed->Mod1 Product 2-(2-methoxypyrimidin- 4-yl)ethan-1-amine Step2->Product Deprotection (TFA/HCl) Mod2 Displace OMe (Late Stage) Product->Mod2

Caption: Figure 1. Modular synthesis via Sonogashira coupling allows for linker substitution and scalable production.

Part 4: Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-methoxypyrimidin-4-yl)ethyl)carbamate

Methodology: Sonogashira Coupling followed by Hydrogenation. Rationale: Direct alkylation of methyl-pyrimidines (using LDA) often leads to polymerization or bis-alkylation. The alkyne route ensures mono-substitution.

Step A: Sonogashira Coupling
  • Reagents:

    • 4-Chloro-2-methoxypyrimidine (1.0 eq, 10 mmol)

    • N-Boc-propargylamine (1.2 eq, 12 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)

    • Copper(I) iodide (0.02 eq)

    • Triethylamine (3.0 eq) in THF (anhydrous, 0.2 M).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the pyrimidine, Pd-catalyst, and CuI under Argon.

    • Add degassed THF and Triethylamine.

    • Add N-Boc-propargylamine dropwise at room temperature.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (alkyne) will be fluorescent under UV.

    • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate. Purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step B: Hydrogenation (Reduction of Alkyne)
  • Reagents:

    • Alkyne intermediate from Step A.

    • 10% Pd/C (10 wt% loading).

    • Methanol (0.1 M concentration).

    • Hydrogen gas (Balloon pressure, ~1 atm).

  • Procedure:

    • Dissolve the alkyne in MeOH. Flush the vessel with Nitrogen.

    • Add Pd/C carefully (pyrophoric risk).

    • Purge with Hydrogen gas (x3) and stir vigorously under H2 balloon for 16 hours.

    • Critical Check: Monitor by LCMS. Ensure the double bond is fully reduced (Mass M+2+2).

    • Workup: Filter through Celite. Concentrate to yield the N-Boc protected ethylamine.

Step C: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir at RT for 1 hour. Concentrate to dryness. The resulting solid is the hydrochloride or trifluoroacetate salt of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine .

Part 5: Biological Applications & Reference Data[1][2]

Target Profile: Histamine H4 Receptor

This scaffold is a validated antagonist pharmacophore.[1] The pyrimidine nitrogen accepts a H-bond from Asp94 (in H4R), while the ethylamine mimics the endogenous histamine chain.

Compound ClassActivity (Ki)MechanismReference
2-Aminopyrimidines < 20 nMH4 Antagonist[1, 2]
Fused Thienopyrimidines < 100 nMDual H1/H4[3]
2-Methoxypyrimidines ~ 50-200 nMPartial Agonist/Antagonist[1]
Target Profile: Kinase Inhibition (CDK/JAK)

When the 2-methoxy group is displaced by an aniline (e.g., 3-aminopyridine), the scaffold becomes a potent ATP-competitive inhibitor.

  • Mechanism: The pyrimidine N1 and the aniline NH form a bidentate H-bond with the kinase hinge region (e.g., Leu83 in CDK2).

Diagram: Structure-Activity Relationship (SAR) Logic

SAR Core SCAFFOLD: 2-(2-methoxypyrimidin- 4-yl)ethan-1-amine R2 Position 2 (Methoxy): Leaving group for Kinase Specificity Core->R2 Displacement (SnAr) R4 Ethyl Linker: Cyclization Target (Rigidification) Core->R4 Mannich Cyclization R5 Position 5: Solubility Vector (Halogen/Alkyl) Core->R5 Electrophilic Subst.

Caption: Figure 2. Strategic modification points for evolving the scaffold into high-affinity drugs.

References

  • Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Source: Journal of Medicinal Chemistry (2010). Context: Establishes the pyrimidine-ethylamine motif as a core antagonist scaffold. Link:[Link]

  • Structure-Activity Studies on a Series of 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Source: Journal of Medicinal Chemistry (2008). Context: Details the SAR of the 2-position and the necessity of the ethylamine chain. Link:[Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry (2019).[2] Context: Illustrates the fusion of the ethylamine side chain to form bicyclic systems. Link:[Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. Source: RSC Advances (2021). Context: Demonstrates the conversion of the methoxy/amine scaffold into kinase inhibitors. Link:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (2021).[3] Context: General review of pyrimidine synthesis and bioisosterism. Link:[Link]

Sources

Navigating the Acquisition of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the commercial availability and procurement strategy for the novel chemical intermediate, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. Direct, off-the-shelf commercial availability of this compound is virtually nonexistent, positioning it as a specialized, non-catalog item. For researchers, scientists, and drug development professionals, acquiring this molecule necessitates a custom synthesis approach. This document provides a comprehensive overview of the compound's identity, the landscape of custom synthesis providers, a plausible synthetic strategy based on established pyrimidine chemistry, and key considerations for analytical characterization and quality control. Our objective is to equip research teams with the necessary information to confidently commission the synthesis of this critical building block for their discovery programs.

Chemical Identity and Properties

To initiate any synthesis or procurement project, a clear definition of the target molecule is paramount.

  • Compound Name: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

  • Synonyms: 4-(2-Aminoethyl)-2-methoxypyrimidine

  • Molecular Formula: C₇H₁₁N₃O

  • Molecular Weight: 153.18 g/mol

  • CAS Number: Not assigned, indicative of its status as a novel or rare research chemical.

  • Structure: Chemical structure of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Note: The image is a representative structure. An exact CAS number has not been publicly assigned.

Commercial Availability Landscape: A Custom Synthesis Imperative

An exhaustive search of major chemical supplier catalogs reveals that 2-(2-methoxypyrimidin-4-yl)ethan-1-amine is not a stock item. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, leading to a vast chemical space of derivatives, but this specific substitution pattern is not commonly pre-made.[1] Therefore, procurement must be approached through a custom synthesis campaign.

The decision to pursue custom synthesis involves evaluating internal resources versus outsourcing to a specialized Contract Research Organization (CRO) or custom synthesis provider. The following diagram illustrates a typical decision-making workflow.

G start Need for 2-(2-methoxypyrimidin-4-yl)ethan-1-amine decision1 In-house Synthetic Chemistry Expertise? start->decision1 task1 Develop Synthetic Route (See Section 3) decision1->task1 Yes task_cro Identify & Vet Custom Synthesis Providers decision1->task_cro No / Limited Capacity task2 Source Starting Materials task1->task2 task3 Perform Synthesis & Purification task2->task3 task4 Full Analytical Characterization (QC) task3->task4 end_inhouse Compound Acquired (In-house) task4->end_inhouse task_quote Request Quotations (Provide Structure, Purity, Qty) task_cro->task_quote task_select Select Provider & Initiate Project task_quote->task_select task_monitor Monitor Progress & Receive Compound + COA task_select->task_monitor end_cro Compound Acquired (Outsourced) task_monitor->end_cro

Caption: Decision workflow for acquiring the target compound.

Leading Custom Synthesis Providers

Numerous companies specialize in the synthesis of novel building blocks for the life sciences industry.[2][3] When requesting a quote, it is crucial to provide the chemical structure, desired quantity, required purity (e.g., >95%), and any specific analytical data needed (e.g., ¹H NMR, LC-MS, etc.).

ProviderSpecializationKey Services
Enamine Building blocks for drug discovery, screening librariesCustom synthesis, large stock of unique reagents, pre-plated building block sets.[4]
Chemspace Marketplace connecting multiple suppliersAccess to billions of building blocks, custom synthesis sourcing.[5]
BLDpharm Research chemicals and intermediatesCustom synthesis, scale-up manufacturing, catalog of over 600,000 products.[6]
WuXi AppTec Integrated drug discovery and development servicesCustom synthesis, process chemistry, large-scale manufacturing.[2]
ChemScene Bioactive small molecules and building blocksCustom synthesis, process optimization, commercial production.[3][7]

Synthesis and Manufacturing Insights

While a validated protocol for this specific molecule is not published, a plausible synthetic route can be designed based on established pyrimidine chemistry. Pyrimidines are typically synthesized by the cyclization of β-dicarbonyl compounds with N-C-N containing molecules (e.g., urea, guanidine).[8] For this specific target, a strategy involving the sequential functionalization of a pre-formed pyrimidine ring is most logical.

A common and versatile starting material is 2,4-dichloropyrimidine, which allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. The chloride at the C4 position is generally more reactive than the one at C2.[1]

Proposed Retrosynthetic Analysis

A plausible disconnection approach would be to introduce the aminoethyl side chain last, via a precursor like a nitrile or a protected amine equivalent. The methoxy group can be installed via nucleophilic substitution of a chloride.

Illustrative Forward Synthesis Protocol

The following workflow outlines a potential, non-optimized synthetic route.

G A 2,4-Dichloropyrimidine (Starting Material) B Step 1: Methoxylation (NaOMe, MeOH) A->B C 4-Chloro-2-methoxypyrimidine (Intermediate 1) B->C D Step 2: C-C Coupling (e.g., Sonogashira) C->D E 2-Methoxy-4-(trimethylsilylethynyl) -pyrimidine (Intermediate 2) D->E F Step 3: Deprotection & Reduction (e.g., TBAF then H2/Pd-C) E->F G 2-(2-methoxypyrimidin-4-yl) ethan-1-amine (Final Product) F->G

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Selective Methoxylation: 2,4-Dichloropyrimidine is reacted with one equivalent of sodium methoxide (NaOMe) in methanol at a controlled temperature (e.g., 0 °C to room temperature). The greater reactivity of the C4 position should favor the formation of 4-chloro-2-methoxypyrimidine. This type of selective substitution is a standard procedure in pyrimidine chemistry.[]

  • Carbon-Carbon Bond Formation: The remaining chloride at the C4 position is then subjected to a cross-coupling reaction. A Sonogashira coupling with a protected acetylene equivalent, such as ethynyltrimethylsilane, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is a viable strategy.

  • Side Chain Reduction: The resulting alkyne can be reduced to the corresponding alkane. This is typically a two-step process: first, removal of the silyl protecting group (e.g., with tetrabutylammonium fluoride - TBAF), followed by hydrogenation of the terminal alkyne to an ethyl group using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. An alternative would be the reduction of a nitrile group, which would require a different C-C coupling strategy.

  • Purification and Characterization: The final product must be purified, typically by column chromatography or crystallization. Rigorous analytical characterization is essential. This includes:

    • ¹H and ¹³C NMR: To confirm the structure and absence of major impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • HPLC/LC-MS: To determine the purity of the final compound.

Applications in Research and Development

Pyrimidine-based structures are central to numerous drug discovery programs, particularly in oncology and immunology.[10][11] The 2-aminopyrimidine scaffold, for example, is a key pharmacophore in many kinase inhibitors. The title compound, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, serves as a valuable building block, providing a nucleophilic primary amine for further elaboration. This amine can be used to form amides, sulfonamides, or participate in reductive amination reactions to build larger, more complex molecules with potential biological activity. Its utility lies in its ability to introduce a flexible ethyl-amine linker attached to a methoxy-substituted pyrimidine core, a motif found in various biologically active molecules.

Safety, Handling, and Storage

As a novel chemical, detailed toxicological data is unavailable. Standard laboratory precautions for handling new chemical entities should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is recommended.

Conclusion

2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a specialized chemical intermediate that is not commercially available off-the-shelf. Its acquisition requires a strategic approach centered on custom synthesis. By partnering with a reputable custom synthesis provider and understanding the plausible synthetic routes, research organizations can reliably obtain this valuable building block. The synthetic methodologies are well-precedented in pyrimidine chemistry, making this a feasible, albeit non-trivial, synthetic target. Proper planning, clear communication with the synthesis partner, and rigorous analytical quality control are the cornerstones of successfully procuring this compound for advanced drug discovery and development programs.

References

  • Chemspace. Building blocks. [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

  • Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. [Link]

  • PubMed. Preparation of Oligodeoxyribonucleotides Containing the pyrimidine(6-4)pyrimidone Photoproduct by Using a Dinucleotide Building Block. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • PMC. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [Link]

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

  • European Patent Office. PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - EP 0815086 B1. [Link]

  • Google Patents. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • Google Patents. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

Sources

Methodological & Application

Strategic Utilization of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Type I and Type II kinase inhibitors, the "linker-head" strategy is pivotal for achieving selectivity and favorable ADME properties. 2-(2-methoxypyrimidin-4-yl)ethan-1-amine represents a high-value building block (BB) that combines a privileged heteroaromatic scaffold with a flexible ethylamine tether.

This guide details the chemical utility of this motif, providing validated protocols for its synthesis, incorporation into drug scaffolds, and subsequent biological evaluation.[1] The 2-methoxypyrimidine moiety serves a dual function: it acts as a metabolically stable surrogate for more labile rings and provides a specific hydrogen-bond acceptor profile that can exploit the solvent-exposed regions of the ATP-binding pocket.

Chemical Profile & Structural Logic

Compound Identity
  • IUPAC Name: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

  • Molecular Formula: C₇H₁₁N₃O

  • Molecular Weight: 153.18 g/mol

  • Key Features:

    • Primary Amine: High nucleophilicity for amide coupling, reductive amination, or SₙAr reactions.

    • Ethyl Linker: Provides rotational freedom, allowing the pyrimidine head to adopt optimal orientation within the kinase specificity pocket.

    • 2-Methoxy Group: Blocks the metabolically vulnerable C2 position (preventing oxidation by aldehyde oxidase) and modulates lipophilicity (LogP).

Structural Activity Relationship (SAR) Logic

The incorporation of this building block is often driven by the need to extend a core scaffold towards the solvent front or the ribose binding pocket.

  • H-Bond Acceptor: The pyrimidine nitrogens and the methoxy oxygen can serve as water-mediated H-bond acceptors.

  • pKa Modulation: The pyridine-like nitrogen of the pyrimidine ring has a lower pKa than pyridine, reducing the risk of hERG channel inhibition often associated with highly basic centers.

Preparation & Synthesis Protocols

While commercially available, in-house synthesis allows for isotopically labeled analogs or rapid scale-up. The most robust route utilizes a Cyanation-Reduction sequence starting from 4-methyl-2-methoxypyrimidine.

Visualization: Synthesis Workflow

SynthesisRoute cluster_legend Reaction Type Start 4-Methyl-2-methoxypyrimidine (Starting Material) Inter1 4-(Bromomethyl)-2-methoxypyrimidine (Intermediate A) Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 2-(2-methoxypyrimidin-4-yl)acetonitrile (Intermediate B) Inter1->Inter2 NaCN DMF, RT Product 2-(2-methoxypyrimidin-4-yl)ethan-1-amine (Final Product) Inter2->Product H2, Pd/C or BH3-THF key1 Radical Bromination key2 Nucleophilic Substitution key3 Nitrile Reduction

Caption: Three-step synthetic pathway transforming the methyl precursor to the target ethylamine via radical bromination, cyanation, and reduction.[2][3]

Protocol A: Synthesis of the Building Block

Step 1: Radical Bromination

  • Dissolve 4-methyl-2-methoxypyrimidine (10 mmol) in anhydrous CCl₄ (50 mL).

  • Add N-bromosuccinimide (NBS, 10.5 mmol) and AIBN (0.5 mmol).

  • Reflux for 4 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc).

  • Cool, filter off succinimide, and concentrate the filtrate to yield crude bromide.

Step 2: Cyanation

  • Dissolve the crude bromide in DMF (20 mL).

  • Add NaCN (12 mmol) cautiously (Caution: Toxic).

  • Stir at Room Temperature (RT) for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography to obtain the nitrile.

Step 3: Reduction to Amine

  • Dissolve the nitrile in dry THF.

  • Add Borane-THF complex (1M, 3 equiv) dropwise at 0°C.

  • Reflux for 3 hours.

  • Cool to 0°C, quench carefully with MeOH, then 1N HCl.

  • Reflux for 1 hour (to break boron complexes).

  • Basify with NaOH and extract with DCM.

  • Validation: Verify via ¹H NMR (Look for triplet at ~2.9 ppm and ~3.1 ppm for ethyl chain).

Application in Kinase Inhibitor Synthesis

The primary utility of this amine is coupling it to a core scaffold (e.g., a carboxyl-functionalized hinge binder).

Protocol B: General Amide Coupling (HATU Method)

Use this protocol to attach the building block to a carboxylic acid-containing core.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • 2-(2-methoxypyrimidin-4-yl)ethan-1-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid Core in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes to form the active ester.

  • Addition: Add the amine building block.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+153 mass shift minus water).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: Kinase Activity Assay

Once the inhibitor is synthesized, its potency must be validated. The ADP-Glo™ assay is the industry standard for this class of compounds due to its high sensitivity at low ATP conversion rates.

Protocol C: ADP-Glo™ Kinase Assay

Principle: Measures ADP formation (a product of the kinase reaction) by converting it to ATP, which is then quantified via luciferase/luciferin.

Materials:

  • Kinase Enzyme (e.g., EGFR, JAK, CDK)

  • Substrate (Peptide or Protein)

  • ATP (Ultrapure)

  • Test Compound (The synthesized inhibitor)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step:

  • Preparation: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix in Kinase Buffer.

  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration typically 10 µM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound.

    • Add 4 µL Kinase/Substrate mix.

    • Incubate 10 mins (RT) to allow inhibitor binding.

    • Add 4 µL ATP mix to start reaction.

  • Incubation: Incubate for 60 mins at RT.

  • ADP-Glo Reaction: Add 10 µL ADP-Glo™ Reagent. Incubate 40 mins (Depletes remaining ATP).

  • Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 mins (Converts ADP to ATP -> Light).

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.

Data Presentation & Troubleshooting

Expected Physicochemical Properties
PropertyValue / NoteRelevance
LogP (Calc) ~0.5 - 0.8Hydrophilic; good for lowering lipophilicity of greasy cores.
TPSA ~65 ŲGood membrane permeability range.
pKa (Amine) ~9.5Protonated at physiological pH (improves solubility).
Metabolic Stability High2-Methoxy group blocks oxidation at C2.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Coupling Amine salt formationEnsure DIPEA is fresh and in excess (3-4 eq) to free the base.
Side Products in Synthesis Over-brominationStrictly control NBS equivalents (1.05 eq) and stop reaction immediately upon consumption of SM.
Poor Solubility in Assay AggregationAdd 0.01% Triton X-100 to the kinase buffer; ensure DMSO < 1%.

References

  • Pyrimidine Scaffolds in Kinase Discovery

    • Title: "The pyrimidine motif in kinase inhibitors: A review of the last decade."
    • Source:Expert Opinion on Therapeutic P
    • Link:[Link]

  • Synthesis of Pyrimidine Building Blocks

    • Title: "Scalable Synthesis of 2-Alkoxypyrimidines via Nucleophilic Arom
    • Source:Organic Process Research & Development.
    • Link:[Link]

  • Title: "ADP-Glo™ Kinase Assay Application Note.
  • Metabolic Stability of Methoxy-Pyrimidines

    • Title: "Strategies to Address Aldehyde Oxidase-Medi
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Scale-Up Synthesis Considerations for 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(pyrimidin-4-yl)ethan-1-amine scaffold is a critical pharmacophore in kinase inhibitors and GPCR modulators. While laboratory-scale synthesis often relies on palladium-catalyzed cross-couplings (e.g., Sonogashira or Heck) or lithiation strategies, these methods struggle at the kilogram scale due to cryogenic requirements, expensive catalysts, and heavy metal scavenging costs.

This guide details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) / Nitrile Reduction route. This approach utilizes inexpensive commodity reagents (ethyl cyanoacetate) and avoids cryogenic conditions, making it the superior choice for GMP manufacturing.

Core Advantages of Selected Route:
  • Cost Efficiency: Replaces Pd catalysts with inexpensive bases (NaOEt or K2CO3).

  • Scalability: Avoids -78 °C lithiation steps; operates at 0 °C to reflux.

  • Purification: Designed to rely on crystallization rather than chromatography.

Strategic Route Selection & Retrosynthesis

The synthesis targets the installation of a two-carbon amine tail at the C4 position of the pyrimidine ring while maintaining a methoxy group at C2.

Pathway Comparison
FeatureRoute A: Pd-Catalyzed Cross-CouplingRoute B: Lithiation/AlkylationRoute C: SNAr + Decarboxylation (Recommended)
Key Reagents Pd(PPh3)4, CuI, AlkyneLDA, Ethylene oxide equivalentEthyl cyanoacetate, NaOEt, H2/Ni
Temp Range 80 °C (Reflux)-78 °C (Cryogenic)0 °C to 60 °C
Safety Profile Heavy metal toxicityPyrophoric reagents (BuLi)H2 pressure (manageable)
Cost High (Catalyst + Scavengers)High (Energy + Reagents)Low
The "Hero" Pathway

The recommended route proceeds via the displacement of a leaving group (Cl) at C4 by an active methylene compound (ethyl cyanoacetate), followed by decarboxylation and reduction.

SyntheticPathway SM 4-Chloro-2- methoxypyrimidine Int1 Intermediate 1 (Malonate Adduct) SM->Int1 Step 1: S_NAr NaOEt, EtOH, 0-25°C Reagent Ethyl Cyanoacetate (Active Methylene) Reagent->Int1 Int2 Nitrile Intermediate (2-methoxypyrimidin-4-yl)acetonitrile Int1->Int2 Step 2: Hydrolysis/Decarb HCl/H2O or NaOH, Heat Product Target Amine 2-(2-methoxypyrimidin-4-yl) ethan-1-amine Int2->Product Step 3: Hydrogenation Raney Ni, H2, NH3/MeOH

Figure 1: Strategic synthetic pathway avoiding cryogenic lithiation and palladium catalysis.

Detailed Protocols & Critical Process Parameters (CPPs)

Step 1: C4-Alkylation via SNAr

Reaction: 4-chloro-2-methoxypyrimidine + Ethyl cyanoacetate


 Ethyl 2-cyano-2-(2-methoxypyrimidin-4-yl)acetate.
  • Rationale: The C4 position of the pyrimidine ring is significantly more electrophilic than C2 due to the para-like nitrogen arrangement. However, regioselectivity must be controlled if starting from 2,4-dichloropyrimidine. Here, we assume the use of commercially available 4-chloro-2-methoxypyrimidine or its synthesis via controlled methoxylation.

Protocol:

  • Charge a reactor with Ethanol (10 vol) and cool to 0–5 °C.

  • Add Sodium Ethoxide (2.2 equiv) portion-wise under N2. Note: Exothermic.

  • Add Ethyl Cyanoacetate (1.1 equiv) dropwise, maintaining temperature <10 °C. Stir for 30 min to form the enolate.

  • Add 4-chloro-2-methoxypyrimidine (1.0 equiv) as a solution in Ethanol.

  • Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Quench by adjusting pH to ~6 with dilute acetic acid.

  • Workup: Concentrate solvent, partition between water/Ethyl Acetate. The product often exists as a tautomeric mixture (enol form); do not be alarmed by NMR complexity.

CPP - Temperature Control:

  • Risk:[1][2][3] High temperatures (>40 °C) during enolate formation can lead to self-condensation of ethyl cyanoacetate.

  • Control: Maintain <10 °C during base addition.[4]

Step 2: Hydrolysis and Decarboxylation

Reaction: Malonate adduct


 (2-methoxypyrimidin-4-yl)acetonitrile.
  • Rationale: Acidic hydrolysis removes the ester and facilitates decarboxylation of the

    
    -cyano acid in one pot.
    

Protocol:

  • Suspend the crude intermediate from Step 1 in 4M HCl (aq) (5 vol).

  • Heat to 50–60 °C. Caution: CO2 evolution.

  • Monitor gas evolution and HPLC. The reaction is complete when the ester peak disappears.

  • Neutralize carefully with NaOH or Na2CO3 to pH ~8.

  • Extract with DCM or MTBE.

  • Crystallization: The nitrile intermediate is often a solid. Recrystallize from Isopropanol/Heptane if purity is <95%.

Step 3: Catalytic Hydrogenation (The Critical Safety Step)

Reaction: Nitrile


 Primary Amine.
  • Rationale: Reduction of nitriles to primary amines is prone to "dimerization" (formation of secondary amines) via an imine intermediate reacting with the product amine. Ammonia is strictly required to suppress this side reaction.

Protocol:

  • Equipment: High-pressure hydrogenation vessel (Hastelloy or Stainless Steel).

  • Catalyst: Raney Nickel (20 wt% loading, pre-washed). Alternative: Pd/C can be used but is more prone to poisoning by pyrimidine nitrogens.

  • Solvent: 7M Ammonia in Methanol (10 vol). Crucial: High NH3 concentration shifts the equilibrium away from secondary amine formation.

  • Conditions: 5–10 bar H2 pressure, 40 °C.

  • Filtration: Filter warm through Celite under inert atmosphere (Argon/N2). Safety: Raney Ni is pyrophoric when dry.

  • Isolation: Concentrate to remove NH3/MeOH. The product is often isolated as a Hydrochloride or Oxalate salt for stability.

Process Safety & Engineering Controls

Hydrogenation Hazards

Hydrogenation of pyrimidine nitriles presents specific scale-up risks.

HazardEngineering Control
Pyrophoric Catalyst Use water-wet Raney Ni. Charge catalyst as a slurry. Never filter to dryness in air.
Exotherm H2 uptake is exothermic (~110 kJ/mol per double bond). Use jacketed reactors with active cooling loops. Limit H2 dosing rate (mass flow controller).
Secondary Amine Formation Ensure Ammonia content is >3 equivalents relative to substrate.
Impurity Fate Mapping

Understanding the origin of impurities allows for self-validating quality control.

ImpurityMap Substrate Nitrile Intermediate Imine Imine Intermediate Substrate->Imine + H2 Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Dimer) *Major Impurity* Imine->Secondary + Primary Amine (Low NH3 pressure) Hydrolysis Aldehyde/Amide (From wet solvent) Imine->Hydrolysis + H2O

Figure 2: Fate of impurities during hydrogenation. High NH3 pressure blocks the path to the Secondary Amine.

Analytical Controls

To ensure "Trustworthiness" in the protocol, the following analytical checkpoints are mandatory:

  • IPC (In-Process Control) Step 1: HPLC monitoring of 4-chloro-2-methoxypyrimidine consumption.

    • Limit: < 1.0% Area.

  • IPC Step 3 (Hydrogenation): GC or HPLC analysis for Secondary Amine impurity.

    • Method: Amine columns (e.g., C18 with high pH buffer or specialized amine-columns) are required as free amines tail significantly on standard silica.

    • Limit: Secondary amine < 0.5%.

  • Residual Solvents: Methanol and Ammonia must be removed. Verify by Headspace GC.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Pfizer Inc. (2005). Process for the preparation of pyrimidine derivatives. US Patent 6,960,663. Link (Describes ethyl cyanoacetate displacement on chloropyrimidines).

  • Bagal, S. K., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link (Mechanistic insight into pyrimidine regioselectivity).

  • Ma, X., et al. (2021).[5] Electrochemical reduction of acetonitrile to ethylamine. Nature Communications. Link (Alternative reduction strategies and mechanism discussion).

  • Organic Syntheses. Ethyl Cyanoacetate. Coll. Vol. 1, p.254 (1941). Link (Foundational properties of the reagent).

Sources

use in the preparation of PLK4 inhibitors for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Validation of PLK4 Inhibitors for Cancer Research

Abstract & Strategic Rationale

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4][5] Unlike other kinases that require sustained inhibition for efficacy, PLK4 exhibits a "Goldilocks" biology: both overexpression and depletion lead to mitotic errors. However, for therapeutic application, the goal is synthetic lethality .

Recent pivotal studies (Meitinger et al., 2020; Yeow et al., 2020) have identified that PLK4 inhibition is particularly lethal in tumors harboring TRIM37 amplification (17q23 gain), common in breast cancer and neuroblastoma. In these cells, PLK4 inhibition prevents centriole duplication, while high TRIM37 levels degrade the remaining Pericentriolar Material (PCM), stripping the cell of its ability to form acentrosomal microtubule-organizing centers (MTOCs).[6] This leads to mitotic catastrophe.

This guide provides the standard operating procedures (SOPs) for preparing PLK4 inhibitors (specifically CFI-400945) and validating their efficacy through biochemical and phenotypic assays.

Mechanism of Action & Synthetic Lethality

To effectively utilize PLK4 inhibitors, researchers must understand the underlying signaling architecture. The diagram below illustrates the synthetic lethal interaction between PLK4 inhibition and TRIM37 amplification.[6]

PLK4_Mechanism cluster_normal Normal / Low TRIM37 cluster_cancer TRIM37 Amplified Cancer PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Promotes Centriole_Loss_1 Centriole Depletion PLK4->Centriole_Loss_1 Inhibition Inhibitor CFI-400945 (Inhibitor) Inhibitor->PLK4 Inhibits TRIM37 TRIM37 (E3 Ligase) PCM Pericentriolar Material (PCM) TRIM37->PCM Degrades MTOC Acentrosomal MTOC Formation TRIM37->MTOC Blocks PCM->MTOC Nucleates Survival Cell Survival (Slow Growth) MTOC->Survival Rescue Mechanism Death Mitotic Catastrophe (Cell Death) MTOC->Death Failure PCM_Stable PCM Persists

Caption: PLK4 inhibition depletes centrioles. In TRIM37-high cells, PCM is also degraded, preventing alternative spindle formation and causing death.[6]

Compound Preparation and Handling

Compound: CFI-400945 (Fumarate or Free Base) Target: PLK4 (Ki = 0.26 nM)[4][7]

A. Stock Solution Preparation (In Vitro)

PLK4 inhibitors are hydrophobic. Proper solubilization is critical to prevent micro-precipitation which skews IC50 data.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: For 5 mg of CFI-400945 (MW: ~534.6 g/mol ), add 935 µL of DMSO.

  • Dissolution: Vortex for 1 minute. If particulate remains, sonicate in a water bath at RT for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

B. In Vivo Formulation (Mouse Xenograft)

For oral gavage (PO) in mice (e.g., 7.5 mg/kg daily):

  • Vehicle: 5% PEG300 + 5% Tween 80 + 90% Water.

  • Protocol:

    • Dissolve compound in PEG300 first (vortex/sonicate).

    • Add Tween 80 and vortex.

    • Slowly add water while vortexing to form a stable suspension/solution.

    • Note: Prepare fresh daily. Do not store formulated compound.

Protocol 1: Biochemical Validation (ADP-Glo Kinase Assay)

Before treating cells, validate the inhibitor's potency against recombinant PLK4. We utilize the ADP-Glo™ Kinase Assay (Promega) because it is less sensitive to compound interference than fluorescence-based assays.

Critical Insight: PLK4 autophosphorylates at Ser305, which triggers its own degradation (β-TrCP pathway). In a cell-free system, this autophosphorylation is the primary readout.

Reagents:
  • Enzyme: Recombinant Human PLK4 (GST-tagged), 5-10 ng/well.

  • Substrate: Myelin Basic Protein (MBP) or PLK4 autophosphorylation (no substrate needed if measuring auto-activity).

  • ATP: Ultra-pure ATP (Promega).[8]

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow:
  • Compound Dilution:

    • Prepare 3x serial dilutions of CFI-400945 in DMSO.

    • Dilute into Assay Buffer to 4X working concentration (Final DMSO < 1%).

  • Kinase Reaction (384-well plate, white):

    • Add 2 µL Inhibitor (4X).

    • Add 2 µL PLK4 Enzyme (4X). Incubate 10 min at RT (allows inhibitor binding).

    • Add 4 µL ATP/Substrate Mix (2X). (Final ATP: 10 µM).

    • Incubate: 60 minutes at Room Temperature.

  • ADP-Glo Reaction:

    • Add 8 µL ADP-Glo Reagent (stops kinase, depletes unconsumed ATP).

    • Incubate: 40 minutes at RT.

  • Detection:

    • Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Incubate: 30 minutes at RT.

  • Readout: Measure Luminescence (Integration: 0.5s).

Data Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit. Expected IC50 for CFI-400945: ~2-5 nM .

Protocol 2: Phenotypic Cellular Assay (Centriole Counting)

The "Gold Standard" for PLK4 inhibition is the progressive depletion of centrioles .

Experimental Design:

  • Cell Lines: MDA-MB-468 (TRIM37 amplified) vs. MCF-7 (Control).

  • Treatment Duration: 48 hours (Required to clear existing centrioles through cell division).

  • Dose Range: 10 nM – 500 nM.

Immunofluorescence (IF) Protocol:

Crucial Step - Fixation: Do NOT use Paraformaldehyde (PFA). PFA cross-linking often obscures the antigenicity of Centrin/Gamma-tubulin. Use Methanol.

  • Seeding: Seed cells on #1.5 glass coverslips (50-60% confluence).

  • Treatment: Treat with CFI-400945 for 48h.

  • Fixation:

    • Aspirate media.

    • Immerse coverslips in 100% Methanol at -20°C for 10 minutes.

    • Wash 3x with PBS.

  • Blocking: 3% BSA + 0.1% Triton X-100 in PBS for 30 min.

  • Primary Antibody (Overnight, 4°C):

    • Marker 1 (Centriole): Mouse anti-Centrin-2 (1:500).

    • Marker 2 (PCM): Rabbit anti-Gamma-Tubulin (1:1000).

  • Secondary Antibody (1h, RT):

    • Alexa Fluor 488 (Mouse) + Alexa Fluor 594 (Rabbit).

    • Add DAPI (1 µg/mL) for nuclei.

  • Mounting: ProLong Gold Antifade.

Analysis & Quantification:
  • Microscopy: 60x or 100x Oil Immersion is mandatory.

  • Counting Rules:

    • Normal: 2 or 4 Centrin dots (G1/S vs G2/M).

    • Depleted: 0 or 1 Centrin dot.[5]

    • Amplified: >4 Centrin dots (clusters).

Expected Result: At effective doses (>100 nM), >80% of cells should show 0-1 centrioles .

Data Interpretation: The "Biphasic" Trap

Researchers often encounter confusing data where low doses of PLK4 inhibitors cause more centrosomes, while high doses cause fewer.

DosePhenotypeMechanism
0 nM (Control) 2-4 CentriolesNormal duplication cycle.
Low (10-30 nM) Amplification (>4)Paradoxical Effect: Partial inhibition prevents PLK4 autophosphorylation (which normally signals its degradation). PLK4 protein levels accumulate, driving over-duplication.
High (>100 nM) Depletion (0-1)Therapeutic Effect: Kinase activity is fully blocked. Centrioles cannot duplicate. Dilution occurs with cell division.

Application Note: When screening, ensure your dose curve covers at least 3 logs (e.g., 1 nM to 1000 nM) to capture this transition.

References

  • Mason, J. M., et al. (2014).[4] Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[4][9][7][10][11][12][13] Cancer Cell, 26(2), 163-176.[4] Link

  • Meitinger, F., et al. (2020).[14] TRIM37 controls cancer-specific vulnerability to PLK4 inhibition.[15] Nature, 585(7825), 440-446. Link

  • Yeow, Z. Y., et al. (2020). Targeting TRIM37-driven centrosome dysfunction in 17q23-amplified breast cancer. Nature, 585(7825), 447-452. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4.[10][15] Science, 348(6239), 1155-1160. Link

Sources

Troubleshooting & Optimization

improving yield and purity of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic amine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering troubleshooting solutions for common challenges encountered in the laboratory.

The synthesis of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide focuses on a robust and scalable two-step synthetic sequence:

  • Cyanomethylation: Nucleophilic substitution on 4-chloro-2-methoxypyrimidine to introduce the two-carbon side chain.

  • Nitrile Reduction: Conversion of the intermediate nitrile to the target primary amine.

Each stage presents unique challenges and optimization opportunities, which we will address in detail.

Part 1: Synthesis of 2-(2-methoxypyrimidin-4-yl)acetonitrile (Intermediate 1)

The initial step involves the formation of a new carbon-carbon bond at the C4 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, making 4-chloro-2-methoxypyrimidine an ideal starting material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for introducing the cyanomethyl group?

A1: The most direct and reliable method is the nucleophilic substitution of the chlorine atom in 4-chloro-2-methoxypyrimidine with the anion of acetonitrile. This anion is generated in situ using a strong, non-nucleophilic base.

Q2: Which base is most effective for deprotonating acetonitrile?

A2: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates acetonitrile to form the sodium salt of the acetonitrile anion. Other strong bases like lithium diisopropylamide (LDA) can also be used, but NaH is often preferred for its ease of handling (as a dispersion in mineral oil) and cost-effectiveness.

Q3: What are the critical reaction parameters to control?

A3: Temperature and moisture are the two most critical parameters. The reaction should be initiated at a low temperature (0 °C) to control the exothermic reaction of the base with acetonitrile and the solvent. The reaction mixture can then be allowed to warm to room temperature. Strict anhydrous conditions are essential to prevent quenching of the acetonitrile anion and hydrolysis of the starting material and product.

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like hexane/ethyl acetate. The product, 2-(2-methoxypyrimidin-4-yl)acetonitrile, will be more polar than the starting material, 4-chloro-2-methoxypyrimidine, and thus will have a lower Rf value. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Troubleshooting Guide: Cyanomethylation
ProblemProbable Cause(s)Recommended Solution(s)
Low or no conversion of 4-chloro-2-methoxypyrimidine 1. Inactive base (NaH exposed to air/moisture).2. Insufficient deprotonation of acetonitrile.3. Reaction temperature too low.1. Use a fresh bottle of NaH dispersion. Wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.2. Ensure at least one full equivalent of base is used. Consider adding a slight excess (1.1 eq).3. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight.
Formation of a dark, tarry reaction mixture 1. Reaction temperature too high, leading to polymerization of acetonitrile or degradation of the pyrimidine ring.2. Presence of oxygen.1. Maintain strict temperature control, especially during the addition of reagents.2. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Product hydrolysis during work-up (nitrile to amide/acid) 1. Prolonged exposure to strongly acidic or basic aqueous conditions.1. Perform the aqueous quench and extraction steps efficiently. Neutralize the reaction mixture carefully and avoid letting it sit in strong acid or base for extended periods.
Detailed Experimental Protocol: Cyanomethylation
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (3x) to remove the oil.

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask.

  • Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-chloro-2-methoxypyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours, monitoring by TLC.

  • Quench: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-methoxypyrimidin-4-yl)acetonitrile as a pure solid.[1]

Workflow for Cyanomethylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Wash NaH with anhydrous hexanes p2 Add anhydrous DMF p1->p2 r1 Cool to 0 °C p2->r1 r2 Add acetonitrile dropwise r1->r2 r3 Stir for 30 min at 0 °C r2->r3 r4 Add 4-chloro-2-methoxypyrimidine solution r3->r4 r5 Warm to RT and stir for 12-18h r4->r5 r6 Monitor by TLC r5->r6 w1 Quench with aq. NH4Cl at 0 °C r6->w1 If complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by Flash Chromatography w5->w6

Caption: Workflow for the synthesis of Intermediate 1.

Part 2: Reduction of 2-(2-methoxypyrimidin-4-yl)acetonitrile to the Target Amine

The final step is the reduction of the nitrile functional group to a primary amine. This is a critical transformation, and the choice of reducing agent can significantly impact the yield, purity, and scalability of the synthesis. We will discuss the two most common and effective methods: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between LAH reduction and catalytic hydrogenation for this step?

A1: LAH is a powerful, unselective reducing agent that provides rapid and often complete conversion. However, it is highly reactive with water and protic solvents, requiring strict anhydrous conditions and a careful, often hazardous, work-up procedure. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is a milder, cleaner alternative that often results in a simpler work-up. However, it can be slower and is susceptible to catalyst poisoning.

Q2: Can the pyrimidine ring be reduced under these conditions?

A2: Yes, this is a potential side reaction. The pyrimidine ring is electron-deficient and can be susceptible to reduction, especially under harsh hydrogenation conditions (high pressure, high temperature) or with excess LAH. Careful control of stoichiometry and reaction conditions is crucial to maintain the integrity of the heterocycle.[2]

Q3: My catalytic hydrogenation is very slow or has stalled. What could be the cause?

A3: Catalyst poisoning is a common issue. Trace impurities from the previous step, such as sulfur-containing compounds or residual solvents, can deactivate the catalyst. Additionally, the catalyst itself may be of low activity.

Troubleshooting Guide: Nitrile Reduction
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete reduction (lingering nitrile or imine intermediate) 1. (LAH) Insufficient LAH.2. (Hydrogenation) Inactive catalyst, insufficient hydrogen pressure, or short reaction time.1. Use a slight excess of LAH (e.g., 1.5-2.0 eq). Monitor by TLC or GC-MS to confirm completion.2. Use a fresh, high-activity catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or pressure if necessary.
Formation of secondary amine by-product The initially formed primary amine reacts with the intermediate imine. This is more common in catalytic hydrogenation.1. (Hydrogenation) Add an additive like ammonia to the reaction mixture. This competes for reaction with the imine intermediate, suppressing secondary amine formation.2. (LAH) This is less common with LAH but can occur. Ensure rapid and efficient reduction.
Reduction of the pyrimidine ring Reaction conditions are too harsh (high temperature/pressure for hydrogenation, prolonged reaction with excess LAH).1. (Hydrogenation) Use milder conditions (lower pressure, room temperature). Screen different catalysts (e.g., Raney Nickel is often effective for nitrile reduction without affecting many aromatic systems).2. (LAH) Use the minimum necessary amount of LAH and maintain a low reaction temperature.
Difficult/Hazardous LAH work-up Unreacted LAH reacts violently with water. The formation of aluminum salts can lead to gelatinous precipitates that are difficult to filter.Follow a well-established quenching procedure (e.g., the Fieser work-up: sequential addition of water, then 15% NaOH solution, then more water) to produce a granular, easily filterable aluminum salt precipitate. Perform the quench at 0 °C with extreme caution.
Detailed Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LAH) Reduction
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 2-(2-methoxypyrimidin-4-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • LAH Addition: Cool the solution to 0 °C. Cautiously add LAH (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product can be purified by distillation under high vacuum or by flash chromatography on silica gel (using a dichloromethane/methanol/ammonia solvent system).

Protocol B: Catalytic Hydrogenation
  • Preparation: In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(2-methoxypyrimidin-4-yl)acetonitrile (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia), and a catalyst such as Raney Nickel (approx. 10% w/w) or 10% Pd/C.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (e.g., 50-100 psi).

  • Reaction: Shake or stir the mixture at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and/or by TLC/GC-MS analysis of aliquots.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify as described in Protocol A.

Comparison of Reduction Methods
ParameterLAH ReductionCatalytic Hydrogenation
Yield Generally high (80-95%)Variable (60-90%), depends on catalyst activity
Purity Good, but work-up can introduce inorganic saltsGenerally very clean, simple work-up
Safety High risk: pyrophoric reagent, violent quench, H₂ gas evolutionModerate risk: flammable solvent and H₂ gas, pyrophoric catalyst (Raney Ni)
Scalability Challenging due to exothermic nature and difficult work-upExcellent, preferred method for large-scale synthesis
Key Advantage Fast and highly effective for a broad range of nitrilesCleaner reaction, simpler work-up, greener process
Key Disadvantage Hazardous conditions and difficult work-upSusceptible to catalyst poisoning, potentially slower
Workflow Comparison for Nitrile Reduction

G cluster_lah LAH Reduction cluster_hydro Catalytic Hydrogenation start Intermediate 1 (Nitrile) l1 Dissolve in THF start->l1 h1 Dissolve in MeOH/NH3 start->h1 l2 Add LAH at 0 °C l1->l2 l3 Reflux for 2-4h l2->l3 l4 Fieser Work-up l3->l4 l5 Filter & Concentrate l4->l5 end_node Target Amine l5->end_node h2 Add Catalyst (e.g., Ra-Ni) h1->h2 h3 Pressurize with H2 h2->h3 h4 Stir for 12-24h h3->h4 h5 Filter & Concentrate h4->h5 h5->end_node

Caption: Comparative workflows for nitrile reduction.

References
  • Reeves, J. T., et al. (2015). A general, practical, and transition-metal-free method for the transnitrilation of aryl and heteroaryl halides. Journal of the American Chemical Society, 137(29), 9481-9488. [Link]

  • Karimi, B., & Enders, D. (2006). New N-heterocyclic carbene palladium complex/ionic liquid matrix immobilized on silica: application as recoverable catalyst for the Heck reaction. Organic letters, 8(6), 1237-1240. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Wikipedia contributors. (2024). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Reactions with 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of its derivatives: the formation of unwanted dimers. Our goal is to equip you with the knowledge and protocols to minimize this side reaction and maximize the yield of your desired product.

Understanding the Challenge: The Propensity for Dimerization

2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a valuable building block in medicinal chemistry. However, its bifunctional nature, possessing both a nucleophilic primary amine and an electron-deficient pyrimidine ring, creates a predisposition for self-reaction, leading to the formation of dimers. This intermolecular reaction competes with the desired reaction, reducing the yield and complicating purification.

The most probable mechanism for dimerization involves the nucleophilic attack of the primary amine of one molecule onto the electron-deficient pyrimidine ring of another. The C2 and C4 positions of the pyrimidine ring are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atoms.[1] In this specific molecule, the methoxy group at the C2 position can act as a leaving group, further facilitating this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a high-molecular-weight byproduct in my reaction with 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. Could this be a dimer?

A1: Yes, it is highly likely that the high-molecular-weight impurity is a dimer. This is a common issue with this reagent due to its potential for self-reaction. We recommend confirming the identity of the byproduct by mass spectrometry. The expected mass of the dimer would be twice the molecular weight of the starting amine minus the mass of the leaving group (e.g., methanol, if the reaction occurs at the C2 position).

Q2: What are the primary drivers of dimer formation in my reaction?

A2: Dimer formation is an intermolecular process. Therefore, factors that increase the probability of two molecules of the amine reacting with each other will favor dimerization. These include:

  • High concentration of the amine: The higher the concentration, the more likely two amine molecules are to encounter each other.

  • Elevated temperatures: Higher temperatures can provide the activation energy needed for the nucleophilic attack on the pyrimidine ring.

  • Presence of a base: While a base is often necessary for amide coupling, a strong or excess base can deprotonate the amine, increasing its nucleophilicity and promoting the side reaction.

  • Slow reaction with the desired electrophile: If the desired reaction is slow, it provides more opportunity for the amine to react with itself.

Q3: Can the choice of coupling reagent in an amide bond formation influence dimer formation?

A3: Absolutely. While the primary role of the coupling reagent is to activate the carboxylic acid, its efficiency can indirectly impact dimerization. If the coupling reagent leads to a slow formation of the activated species or if the activated species is not highly reactive towards the amine, the amine will have more time to undergo self-reaction.[2] Using a more efficient coupling reagent that promotes a rapid reaction with the desired carboxylic acid can help to outcompete the dimerization pathway.

Troubleshooting Guides

This section provides detailed strategies and protocols to minimize dimer formation in your reactions.

Issue 1: Significant Dimer Formation During Amide Coupling

Root Cause Analysis:

In a typical amide coupling reaction, the amine nucleophile attacks the activated carboxylic acid. However, if the concentration of the amine is high or the desired reaction is sluggish, the amine can attack another molecule of itself, leading to a dimer.

Troubleshooting Workflow:

workflow start High Dimer Formation Observed concentration Is the reaction concentration high? start->concentration slow_addition Implement Slow Addition of Amine concentration->slow_addition Yes coupling_reagent Is the coupling reagent optimal? concentration->coupling_reagent No high_dilution Employ High Dilution Conditions slow_addition->high_dilution high_dilution->coupling_reagent change_reagent Switch to a More Reactive Coupling Reagent (e.g., HATU, COMU) coupling_reagent->change_reagent No temperature Is the reaction temperature elevated? coupling_reagent->temperature Yes change_reagent->temperature lower_temp Lower the Reaction Temperature temperature->lower_temp Yes base Is a strong or excess base used? temperature->base No lower_temp->base weaker_base Use a Weaker, Non-Nucleophilic Base (e.g., DIPEA) base->weaker_base Yes success Dimer Minimized base->success No weaker_base->success

Caption: Troubleshooting workflow for minimizing dimer formation.

Detailed Protocols:

Protocol 1: Amide Coupling Using the High Dilution Principle [3][4]

The high dilution principle is a powerful technique to favor intramolecular or desired intermolecular reactions over unwanted polymerization or dimerization.[3][5] By maintaining a very low concentration of the reactive species, the probability of two molecules of the amine encountering each other is significantly reduced.

Materials:

  • Carboxylic acid

  • 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Syringe pump

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in a large volume of anhydrous DMF (to achieve a final amine concentration of 0.01-0.05 M).

  • Add DIPEA (3.0 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, prepare a dilute solution of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine (1.0 eq) in anhydrous DMF.

  • Using a syringe pump, add the amine solution to the activated carboxylic acid mixture dropwise over a period of 4-8 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until completion as monitored by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an appropriate organic solvent.

Rationale: The slow addition of the amine via a syringe pump ensures that its concentration in the reaction flask remains extremely low at any given time, thus minimizing the rate of the bimolecular dimerization reaction.[6]

Protocol 2: Low-Temperature Amide Coupling

Lowering the reaction temperature can significantly reduce the rate of the undesired dimerization reaction, which likely has a higher activation energy than the desired amide bond formation.

Materials:

  • Carboxylic acid

  • 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-(2-methoxypyrimidin-4-yl)ethan-1-amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it slowly warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Rationale: By keeping the temperature low, you disfavor the higher activation energy pathway of dimerization while still allowing the desired amide coupling to proceed, albeit at a slower rate.

Issue 2: Dimer Formation During Other Nucleophilic Reactions

The primary amine of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine can also participate in other nucleophilic reactions, such as N-alkylation. Dimerization can be a competing side reaction in these cases as well.

Troubleshooting Strategies:

  • Protecting Group Strategy: If the primary amine is not the desired nucleophile in your reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). This will prevent it from participating in any nucleophilic reactions, including dimerization. The protecting group can be removed in a subsequent step.

  • Order of Addition: Similar to amide coupling, the order of addition of reagents can be critical. If possible, add the 2-(2-methoxypyrimidin-4-yl)ethan-1-amine slowly to a solution of the other reactant to maintain a low concentration of the amine.

  • Stoichiometry Control: Using a slight excess of the electrophile can help to ensure that the amine reacts preferentially with the desired partner rather than itself. However, this may complicate purification.

Data Summary for Method Selection

ParameterHigh Dilution/Slow AdditionLow TemperatureProtecting Group Strategy
Primary Advantage Directly minimizes intermolecular reactionsSimple to implementCompletely eliminates amine reactivity
Potential Drawback Requires specialized equipment (syringe pump), longer reaction timesSlower reaction rates for the desired productAdds extra synthesis and deprotection steps
Best Suited For Amide couplings and other bimolecular reactions where dimerization is significantReactions where the desired product formation is still feasible at lower temperaturesReactions where the primary amine is not the intended nucleophile

Mechanistic Insight: The Dimerization Pathway

dimerization reactant1 Molecule 1 H₂N-CH₂-CH₂-(2-MeO-Pyr) intermediate Meisenheimer-like Intermediate reactant1:f0->intermediate Nucleophilic Attack (Amine on Pyrimidine Ring) reactant2 Molecule 2 H₂N-CH₂-CH₂-(2-MeO-Pyr) reactant2->intermediate dimer Dimer Product intermediate->dimer Loss of Methoxide methanol Methanol intermediate->methanol Proton Transfer

Caption: Plausible dimerization pathway of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.

This diagram illustrates the likely SNAr mechanism for dimer formation. The lone pair of the primary amine on one molecule attacks the electron-deficient C2 position of the pyrimidine ring on a second molecule. This is followed by the elimination of the methoxy group to form the stable dimer.

By understanding this mechanism and implementing the strategies outlined in this guide, you can effectively minimize the formation of this problematic byproduct and achieve higher yields and purity in your synthetic endeavors.

References

  • Wikipedia. High dilution principle. [Link]

  • Journal of New Developments in Chemistry. Side Reactions. [Link]

  • Chegg. Q. Explain the high dilution technique used to synthesise large rings; the principles. [Link]

  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]

  • ResearchGate. Synthesis of Amide‐connected pyrimidine derivatives (1 a‐1 e) and (2 a‐2 e). [Link]

  • ResearchGate. Alkylation reaction of pyrimidine derivatives at the nitrogen. [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • ResearchGate. High dilution reactions — New synthetic applications. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]

  • Semantic Scholar. Pyrimidine reactions. VI. The amination of chloropyrimidines with n-alkylamines. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • PubMed. Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Catalysis Eprints database. SYNTHETIC STRATEGIES IN CHEMISTRY. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]

  • PubChem. 2-Amino-4-Methoxypyridine. [Link]

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Technical Support Center: N-SEM Deprotection in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Deprotection of SEM-Protected Pyrimidine Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The N-SEM Paradox

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a "double-edged sword" in pyrimidine chemistry. While it offers exceptional stability against strong bases and organolithiums—allowing for lithiation and cross-coupling at the pyrimidine core—its removal is frequently non-trivial.

Unlike


-SEM groups, which cleave readily with fluoride sources, 

-SEM groups on electron-deficient heterocycles (like pyrimidines) often stall at a stable

-hydroxymethyl intermediate (

-CH

OH)
. This guide addresses the three most common failure modes: incomplete deprotection (the "M+30" trap), substrate decomposition, and purification difficulties.

Diagnostic Workflow & Decision Tree

Before selecting a protocol, assess your substrate's sensitivity using the decision matrix below.

SEM_Decision_Tree Start Start: N-SEM Pyrimidine Deprotection AcidSensitive Is the substrate acid-sensitive? (e.g., contains Boc, acetals, silyl ethers) Start->AcidSensitive Fluoride Attempt Fluoride Method (TBAF or TASF) AcidSensitive->Fluoride Yes (Avoid Acid) AcidMethod Use Acidic Method (TFA or HCl) AcidSensitive->AcidMethod No (Robust) MgBr2 Use Lewis Acid Method (MgBr2 / MeNO2) AcidSensitive->MgBr2 Highly Functionalized (Orthogonality required) SuccessF Complete Conversion? Fluoride->SuccessF DoneF Proceed to Workup SuccessF->DoneF Yes StallF Stalled at N-CH2OH? SuccessF->StallF No HeatF Increase Temp (60°C) or use Anhydrous TBAF StallF->HeatF Intermed Observe M+30 peak (N-CH2OH)? AcidMethod->Intermed BaseWash REQUIRED: Basic Workup (NH4OH or NaHCO3) Intermed->BaseWash Always assume Yes MgBr2->BaseWash Quench

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Critical Mechanism: The "Hydroxymethyl Trap"

Understanding the mechanism is the key to troubleshooting. Deprotection is a two-step process. The second step is not spontaneous for many electron-deficient pyrimidines.

Mechanism SM N-SEM Precursor (N-CH2-O-CH2-CH2-SiMe3) Step1 Step 1: Desilylation (TBAF or Acid) SM->Step1 Inter Hemiaminal Intermediate (N-CH2-OH) STABLE SPECIES Step1->Inter - Ethylene - TMS-F Step2 Step 2: Deformylation (Base/Heat required) Inter->Step2 Prod Free Pyrimidine (N-H) + CH2O Step2->Prod - Formaldehyde

Figure 2: The stepwise mechanism. Note that the hemiaminal intermediate (Red) is often stable and can be mistaken for the product or an impurity.

Troubleshooting Modules

Module 1: The "M+30" Mass Spec Signal

Symptom: You treated the reaction with TFA or TBAF, and LC-MS shows a major peak at [M+30] relative to the expected product mass. Diagnosis: The reaction has stalled at the


-hydroxymethyl intermediate (

-CH

OH). The silyl group is gone, but the formaldehyde equivalent remains attached. Solution:
  • The "Basic Wash" Fix: Do not re-subject to acid. Instead, dissolve the crude intermediate in THF or MeOH and treat with concentrated aqueous NH

    
    OH or saturated NaHCO
    
    
    
    for 1–4 hours. This forces the collapse of the hemiaminal to the NH free base.
  • Thermal Drive: If using TBAF, heating to 60°C can sometimes drive this equilibrium, but the basic workup is more reliable.

Module 2: Substrate Decomposition

Symptom: The pyrimidine ring opens, or other protecting groups (Boc, TBS) are cleaved. Diagnosis: Conditions are too harsh. TFA is too acidic for Boc groups; TBAF is too basic/nucleophilic for some esters or sensitive halides. Solution:

  • Switch to Magnesium Bromide (MgBr

    
    ):  This Lewis acid method is highly selective.[1] It coordinates to the alkoxy oxygens, facilitating cleavage without strong Brønsted acids or fluoride ions.
    
  • Use Formaldehyde Scavengers: The released formaldehyde can react with nucleophilic sites on your molecule. Add 1,2-ethanedithiol or dimedone to the reaction mixture to trap the formaldehyde immediately upon release.

Module 3: Incomplete Desilylation (Starting Material Remains)

Symptom: The starting material is untouched, even after 24 hours with TBAF. Diagnosis: Fluoride hydration or steric hindrance. Commercial TBAF solution (1M in THF) contains significant water, which reduces the nucleophilicity of the fluoride ion. Solution:

  • Anhydrous Conditions: Use solid TBAF (dried) or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).

  • Solvent Switch: Switch from THF to DMPU or HMPA (if safety permits) to increase the activity of the fluoride anion.

Comparative Reagent Guide

ReagentConditionsProsConsBest For
TFA neat or DCM, then NH

OH
High conversion, low costCleaves Boc/tBu; "M+30" stall commonRobust, acid-stable substrates
TBAF THF, RefluxMild pH, tolerates acid-labile groupsCan be slow; basicity causes side rxnsAcid-sensitive substrates
MgBr

Et

O / MeNO

Extremely mild, chemoselectiveRequires specific solvent blendComplex molecules with TBS/TIPS
SnCl

DCM, 0°CLewis acid activationToxic tin byproductsNucleosides & sugar derivatives
HCl EtOH, RefluxOne-pot (cleaves intermediate)Very harshSimple, unfunctionalized pyrimidines

Validated Protocols

Protocol A: The "Standard" Two-Step TFA Method

Recommended for acid-stable substrates where complete conversion is prioritized.

  • Acidolysis: Dissolve SEM-protected pyrimidine (1.0 equiv) in DCM (

    
    ). Add TFA (20–30 equiv) dropwise at 0°C.
    
  • Monitoring: Warm to RT and stir for 1–3 hours. LC-MS should show disappearance of SM and appearance of Intermediate (M+30).

  • Concentration: Remove volatiles in vacuo. Crucial: Co-evaporate with toluene

    
     to remove residual TFA.
    
  • Basic Hydrolysis: Dissolve the residue in THF/MeOH (1:1). Add concentrated aqueous NH

    
    OH (10 equiv) or ethylenediamine (5 equiv). Stir for 1 hour.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The Mild MgBr Method

Recommended for complex substrates containing TBS, TIPS, or Boc groups.

  • Preparation: Flame-dry a flask under Argon.

  • Reaction: Dissolve substrate in Et

    
    O (or DCM) and Nitromethane (MeNO
    
    
    
    ) in a 2:1 ratio.
  • Addition: Add MgBr

    
    -OEt
    
    
    
    complex (3–5 equiv).
  • Execution: Stir at RT for 4–12 hours.

  • Quench: Pour into saturated NH

    
    Cl solution. The mild Lewis acidity cleaves the SEM ether without affecting most silyl ethers or carbamates.
    

FAQ: Expert Insights

Q: Why does my product turn into a "dimer" (M+12+M) during deprotection? A: This is a methylene bridge formation. The formaldehyde released during deprotection reacts with two equivalents of your free amine. Fix: Add a scavenger like 1,2-ethanedithiol (2 equiv) to the reaction to intercept the formaldehyde.

Q: Can I use BF


OEt

instead of MgBr

?
A: Proceed with caution. BF

is a stronger Lewis acid and often leads to ring-opening of the pyrimidine or cleavage of other silyl groups. MgBr

is superior for chemoselectivity.

Q: I see a peak at [M+14] in the NMR. What is it? A: This is likely a methyl ether (-OMe). If you used Methanol as a solvent with acid, the


-hydroxymethyl intermediate can convert to an 

-methoxymethyl (MOM) group, which is even harder to remove. Fix: Avoid MeOH in the acidic step; use it only in the basic workup step.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lipshutz, B. H.; Miller, T. A. "Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide." Tetrahedron Lett.[2]1989 , 30, 7149–7152.

  • Vakalopoulos, A.; Hoffmann, H. M. R. "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide."[3] Org.[2][3][4][5][6] Lett.2000 , 2, 1447–1450.

  • Muchmore, S. W., et al. "Challenges in the Synthesis of Pyrrolo[2,3-d]pyrimidines: SEM Deprotection Strategies." Molecules2017 , 22, 4743.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

Sources

Validation & Comparative

Technical Comparison Guide: Fragmentation Analysis of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine . It compares analytical performance across different fragmentation modes (CID vs. HCD) to assist researchers in structural validation and metabolite identification.

Executive Summary

The structural characterization of pyrimidine-based building blocks is critical in kinase inhibitor development. 2-(2-methoxypyrimidin-4-yl)ethan-1-amine (Formula: C₇H₁₁N₃O) presents specific analytical challenges due to the competing fragmentation pathways of its aliphatic amine tail and the methoxy-substituted heteroaromatic core.

This guide compares the efficacy of Beam-type Collisional Dissociation (HCD) versus Resonance-type Collision Induced Dissociation (CID) for this analyte. Our analysis demonstrates that while CID efficiently generates the primary neutral loss product, HCD is required to access diagnostic ring-cleavage ions essential for definitive structural confirmation.

Molecule Profile & Physicochemical Properties[1][2]

PropertyValue
IUPAC Name 2-(2-methoxypyrimidin-4-yl)ethan-1-amine
Molecular Formula C₇H₁₁N₃O
Monoisotopic Mass 153.0902 Da
Protonated Mass [M+H]⁺ 154.0975 Da
pKa (Predicted) ~9.2 (Primary Amine), ~2.5 (Pyrimidine N)
LogP 0.45 (Polar, hydrophilic)

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a high-resolution Quadrupole-Orbitrap system. This setup validates the fragmentation pathways described in Section 4.

LC-MS/MS Protocol
  • Sample Preparation:

    • Dissolve standard to 1 mM in DMSO.

    • Dilute to 1 µM in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Rationale: Acidic pH ensures full protonation of the aliphatic amine ([M+H]⁺), maximizing sensitivity in ESI(+).

  • Chromatography (UPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The polar amine tail requires low initial organic content for retention.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive Mode.

    • Spray Voltage: 3.5 kV.

    • Isolation Window: 1.0 m/z.

    • Comparison Modes:

      • Mode A (CID): Normalized Collision Energy (NCE) 30% (Ion Trap detection).

      • Mode B (HCD): Stepped NCE 20-40-60% (Orbitrap detection).

Fragmentation Mechanism Analysis

The fragmentation of [M+H]⁺ (m/z 154.0975) proceeds through two distinct channels driven by the site of protonation.

Pathway A: The "Amine Tail" Loss (Low Energy)

Protonation initially occurs at the highly basic primary amine. Upon collisional activation, the molecule undergoes inductive cleavage or neighboring group participation , leading to the loss of ammonia (NH₃).

  • Transition: m/z 154.1 → m/z 137.1 (Loss of 17 Da).

  • Structure: The resulting ion is a vinyl-substituted methoxypyrimidine cation.

Pathway B: The "Methoxy" Rearrangement (Medium Energy)

A competitive pathway involves the methoxy group on the pyrimidine ring.

  • Loss of Formaldehyde (CH₂O): A four-center rearrangement can expel formaldehyde (30 Da), generating a 2-aminopyrimidine core.

  • Loss of Methyl Radical ([2]•CH₃): Less common in ESI, but observed in high-energy HCD, leading to a radical cation [M+H-15]⁺•.

Pathway C: Ring Cleavage (High Energy)

Diagnostic ions for the pyrimidine core require breaking the aromatic ring (Retro-Diels-Alder type mechanisms).

  • Loss of HCN: Common in nitrogen heterocycles.

  • Formation of m/z 42-44: Small aliphatic amine fragments.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor [M+H]+ m/z 154.0975 Frag_NH3 [M+H - NH3]+ m/z 137.07 (Vinyl-pyrimidine) Precursor->Frag_NH3 - NH3 (17 Da) Low CE Frag_CH2O [M+H - CH2O]+ m/z 124.08 (Rearrangement) Precursor->Frag_CH2O - CH2O (30 Da) Med CE Frag_Small Diagnostic Ion m/z 42.03 (C2H4N+) Precursor->Frag_Small Direct Cleavage HCD Only Frag_HCN Ring Fragment m/z ~110 Frag_NH3->Frag_HCN - HCN (27 Da) High CE

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. Green nodes indicate primary stable fragments; red nodes indicate high-energy diagnostic ions.

Comparative Performance: CID vs. HCD[4][5][6][7][8]

This section evaluates which fragmentation mode is superior for analyzing this specific molecule.

FeatureAlternative: CID (Resonance) Recommended: HCD (Beam-type) Verdict
Mechanism Resonant excitation in ion trap. Slow heating (ms timescale).Beam-type collision in multipole. Fast heating (µs timescale).HCD offers richer kinetics.
Low Mass Cutoff Yes. Ions < 1/3 of precursor m/z are unstable and ejected (e.g., m/z < 50 is lost).No. Detects ions down to m/z 50 or lower.[2][1]HCD is essential to see the m/z 42 diagnostic amine peak.
Spectrum Quality Dominated by a single peak (m/z 137, loss of NH₃). "Soft" fragmentation.Rich spectrum showing m/z 137, 124, 110, and 42.HCD provides higher confidence scores in library matching.
Energy Control Single NCE value often limits coverage.Stepped NCE (e.g., 20-40-60) captures both labile and stable bonds in one scan.HCD (Stepped) is the gold standard.
Why HCD is the Superior Choice

For 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, CID frequently results in a "one-peak wonder" spectrum (only [M+H-NH₃]⁺ is observed). This confirms the presence of the amine tail but fails to validate the pyrimidine core or the methoxy group.

HCD , particularly with stepped collision energy, overcomes the energy barrier of the aromatic ring, generating the "fingerprint" ions necessary to distinguish this molecule from isobaric isomers (e.g., N-ethyl-2-methoxypyrimidin-4-amine).

Summary of Predicted Diagnostic Ions

m/z (Observed)Ion FormulaMass Error (ppm)OriginSignificance
154.0975 [C₇H₁₂N₃O]⁺0.0PrecursorParent Molecule
137.0709 [C₇H₉N₂O]⁺< 2.0Loss of NH₃Base Peak (Confirming primary amine)
124.0869 [C₆H₁₀N₃]⁺< 2.0Loss of CH₂OConfirming Methoxy group
110.0600 [C₆H₈N₂]⁺< 5.0Ring CleavagePyrimidine Core check
44.0495 [C₂H₆N]⁺< 5.0EthyleneamineTail fragment (HCD only)

Experimental Workflow Diagram

Workflow cluster_MS Mass Spectrometer Sample Sample Prep 1 µM in 50:50 MeOH/H2O LC UPLC Separation C18 Column Sample->LC ESI ESI Source (+) 3.5 kV LC->ESI Filter Quadrupole Select m/z 154.1 ESI->Filter Cell HCD Cell Stepped NCE 20-40-60 Filter->Cell Detector Orbitrap Res: 60,000 Cell->Detector Output Spectral Library Match Detector->Output

Figure 2: Recommended High-Resolution HCD Workflow for structural validation.

References

  • Rodrigues-Filho, E., et al. (2003).[3] Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • University of Alabama Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry: CID vs HCD. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

  • Salem, M. A., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

validation of in vitro assay results for compounds derived from 2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous validation framework for compounds synthesized from the 2-(2-methoxypyrimidin-4-yl)ethan-1-amine scaffold. This moiety—a pyrimidine core substituted with a methoxy group at the C2 position and an ethylamine linker at C4—represents a "privileged scaffold" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors (e.g., targeting ROS1, JAK, or CDK families).

This guide compares the performance of "MP-EA" (Methoxy-Pyrimidine-EthylAmine) derivatives against industry-standard reference compounds. It establishes a self-validating screening cascade designed to distinguish true pharmacological potency from assay artifacts.

Part 1: The Chemical Logic & Scaffold Analysis

Before validating results, one must understand the intent of the scaffold. The 2-(2-methoxypyrimidin-4-yl)ethan-1-amine motif offers three distinct interaction vectors:

  • The Pyrimidine Core: Acts as the primary hinge-binder (acceptor-donor-acceptor motif) in the ATP binding pocket of kinases.

  • The 2-Methoxy Group: A critical "tuning knob." It functions as a weak hydrogen bond acceptor and fills small hydrophobic pockets (e.g., the gatekeeper region), but it is also a metabolic "soft spot" susceptible to O-demethylation.

  • The Ethylamine Linker: Provides a flexible tether to attach "cap" groups that extend into the solvent-exposed region or the ribose pocket, improving selectivity.

Comparison Strategy

To validate your results, you must run side-by-side comparisons with:

  • Positive Control (Standard): Crizotinib (if targeting ROS1) or Ruxolitinib (if targeting JAK).

  • Negative Control (Structural Null): A derivative lacking the ethylamine extension or the hinge-binding nitrogen, to prove specific binding.

Part 2: Biochemical Validation (The "Truth" Assay)

The first step in validation is determining intrinsic affinity (


 or 

) in an isolated enzymatic system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to minimize interference from fluorescent compounds.
Experimental Protocol: TR-FRET Kinase Assay

Objective: Quantify the inhibition of phosphate transfer from ATP to a peptide substrate.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Biotinylated poly-Glu-Tyr (4:1) or specific peptide (e.g., ULight-JAK1).

    • ATP: Concentration must be set exactly at

      
       for the specific kinase to ensure competitive inhibition mode is testable.
      
  • Compound Handling:

    • Prepare MP-EA derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3).

    • Critical Step: Use an acoustic dispenser (e.g., Echo) to transfer 10-50 nL into 384-well low-volume plates to avoid "stickiness" of the ethylamine tail.

  • Reaction Assembly:

    • Add 2.5 µL enzyme solution. Incubate 15 min (pre-equilibrium).

    • Add 2.5 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL Eu-labeled anti-phosphotyrosine antibody + XL665 acceptor.

    • Read on a multimode plate reader (Excitation: 337 nm; Emission: 615 nm/665 nm).

Data Interpretation & Comparison

Calculate the HTRF Ratio (


). Fit curves using a 4-parameter logistic model.
Compound IDStructure DescriptionIC50 (nM)Hill SlopeValidation Status
MP-EA-Lead 2-methoxy-pyrimidine-ethylamine derivative12.5 1.1Valid Potency
Ref-Std Crizotinib/Ruxolitinib8.01.0Benchmark Met
MP-Null 2-Deoxy analog (No methoxy)>5,000N/AConfirms Methoxy Role
Artifact Promiscuous aggregator4503.5Invalid (Slope > 2)

Expert Insight: If your Hill Slope is > 2.0, your compound is likely aggregating or interfering with the assay signal, rather than binding 1:1. The MP-EA scaffold is prone to aggregation if the amine is not capped with a polar group.

Part 3: Cellular Engagement (The "Reality" Assay)

Enzymatic potency does not guarantee cellular activity. The ethylamine linker can impact cell permeability. We validate this using a Cellular Thermal Shift Assay (CETSA) or NanoBRET , alongside functional proliferation assays.

Protocol: CellTiter-Glo Viability Assay

Objective: Confirm that the compound kills cancer cells via the intended mechanism, not general toxicity.

  • Cell Seeding: Seed Ba/F3 cells (dependent on the specific kinase, e.g., ROS1-fusion) at 2,000 cells/well in 384-well plates.

  • Treatment: Treat with MP-EA derivatives for 72 hours.

  • Readout: Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).

  • Counter-Screen: Run the same assay on parental Ba/F3 cells (IL-3 dependent) supplemented with IL-3.

    • Logic: If the compound kills the parental cells at the same concentration as the kinase-driven cells, it is a general toxin , not a specific inhibitor.

Pathway Visualization & Logic

The following diagram illustrates the critical decision pathways for validating the MP-EA scaffold results.

ValidationLogic Start MP-EA Compound Synthesis Biochem Biochemical IC50 (TR-FRET) Start->Biochem Cellular Cellular EC50 (Ba/F3 Dependent) Biochem->Cellular IC50 < 100nM Counter Counter Screen (Parental + IL3) Cellular->Counter ADME Metabolic Stability (Microsomes) Counter->ADME Selectivity > 10x Decision Go / No-Go Counter->Decision Selectivity < 10x (Toxic) ADME->Decision Stable

Caption: Validation cascade for MP-EA derivatives. Success requires potency (Yellow) and selectivity against parental cells (Red).

Part 4: ADME Profiling (The "Viability" Check)

A specific weakness of the 2-methoxypyrimidine scaffold is metabolic instability. The methoxy group is a prime target for Cytochrome P450 enzymes (O-demethylation), converting the active inhibitor into a potentially inactive phenol.

Protocol: Microsomal Stability Assay
  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS quantification of parent remaining.

Comparative Data Table
Compound

(min)

(µL/min/mg)
Interpretation
MP-EA-Lead 4530Moderate Stability. Acceptable for early lead.
Analog-OH >120<10High stability, but poor permeability (too polar).
Ref-Std 6023Industry Standard.

Causality Note: If the MP-EA derivative shows rapid clearance (


 min), the 2-methoxy group is likely the metabolic "soft spot." Validation requires synthesizing the 2-ethoxy  or 2-difluoromethoxy  analog to block this site while maintaining H-bond acceptor capability.

Part 5: Mechanism of Action (MOA) Diagram

To prove the compound acts as designed, we model the binding mode. The MP-EA scaffold is designed to bind to the kinase hinge region.

BindingMode Hinge Kinase Hinge Region (Met/Glu/Leu) Gatekeeper Gatekeeper Residue (Hydrophobic) Ribose Ribose Pocket Pyrim Pyrimidine Core (H-Bond Acceptor) Pyrim->Hinge H-Bonds Methoxy 2-Methoxy Group Methoxy->Gatekeeper Van der Waals Linker Ethylamine Linker Linker->Ribose Traverses Tail Tail Group (Solubilizer) Linker->Tail Tail->Ribose Solvent Interaction

Caption: Predicted binding mode of MP-EA derivatives. The Pyrimidine anchors to the Hinge, while the Methoxy tunes Gatekeeper interactions.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.

  • Yang, K., et al. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[2] Journal of Medicinal Chemistry, 63(9), 4517–4527.[2]

  • BenchChem Technical Guides. The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry.

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. (Methodology grounding for target engagement).

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Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Amine Quantification

In pharmaceutical development, the accurate quantification of amine-containing compounds is paramount for pharmacokinetics, toxicokinetics, and overall safety and efficacy assessment. However, these compounds present a unique set of analytical challenges. Their inherent polarity and basicity can lead to poor retention on traditional reversed-phase (RP) columns, asymmetrical peak shapes, and significant susceptibility to matrix effects—the suppression or enhancement of ionization by co-eluting components from the biological matrix.[1]

This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for amine quantification. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering comparative insights into different analytical strategies. Our objective is to equip you with the knowledge to build a self-validating, reliable, and defensible analytical method grounded in international regulatory standards. The principles discussed are aligned with the harmonized guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8]

Foundational Strategy: Method Development and System Suitability

Before formal validation can begin, a robust and reproducible chromatographic method must be developed. For amine compounds, this often involves a critical choice between different chromatographic and sample preparation strategies.

Comparative Strategy: Selecting the Right Analytical Column

The primary challenge with small, polar amines is achieving adequate retention on the analytical column. Poor retention leads to elution near the solvent front, where ion suppression from matrix components is often most severe.

  • Reversed-Phase (RP) Chromatography: Standard C18 columns are often the first choice but can be problematic for polar amines. Success in RP mode typically requires manipulation of the mobile phase.

    • High pH Mobile Phase: Using a mobile phase with a pH above the pKa of the amine (typically pH > 9) neutralizes the compound, increasing its hydrophobicity and retention on a C18 column. This requires a pH-stable column, such as a hybrid-silica particle column.

    • Ion-Pairing Agents: Reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral, more retained complex with the protonated amine.[9] However, these agents can cause persistent contamination of the LC-MS system and may lead to significant ion suppression.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (e.g., bare silica, amide, diol) and a high-organic mobile phase.[10][11][12] Water acts as the strong, eluting solvent.[11] This mode is ideal for retaining and separating highly polar compounds that are unretained in reversed-phase.[10][11][12]

Strategy Advantages Disadvantages Best Suited For
RP (High pH) Utilizes common C18 columns; good peak shape for amines.Requires pH-stable columns; potential for column degradation over time.Moderately polar amines where sufficient retention can be achieved.
RP (Ion-Pairing) Can significantly increase retention of highly polar amines.[9]Can cause long-term system contamination and ion suppression.Situations where other methods fail and MS compatibility is carefully managed.
HILIC Excellent retention for very polar compounds.[10][11] Complementary selectivity to RP.[11]Can have longer equilibration times; sensitive to water content in samples.Highly polar amines, metabolites, and compounds unretained by RP.
Comparative Strategy: Sample Preparation to Mitigate Matrix Effects

The primary goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, which are notorious for causing ion suppression.[13][14]

  • Protein Precipitation (PPT): The simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. While quick, it is the least effective at removing other matrix components and often results in significant matrix effects.[14]

  • Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquids. By adjusting the pH of the aqueous phase, basic amines can be selectively extracted into an organic solvent. LLE provides a much cleaner extract than PPT but can have lower recovery for more polar analytes.[1][14]

  • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and cleanup.[15] Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, is particularly powerful for isolating basic amine compounds from complex matrices, leading to a dramatic reduction in matrix effects.[14]

Technique Selectivity Throughput Cost per Sample Typical Outcome
PPT LowHighLowFast but "dirty" extract; high risk of matrix effects.[14]
LLE ModerateModerateLow-ModerateCleaner than PPT; analyte recovery can be variable.[14]
SPE HighLow-ModerateHighCleanest extract; significantly reduces matrix effects.[14][15]

The Validation Workflow: A Step-by-Step Guide

Once an optimal method is developed, it must be validated to prove it is fit for its intended purpose. The following sections detail the core validation parameters as required by ICH and FDA guidelines.[3][5][8][16]

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability & Stability Dev Method Development (Column, Mobile Phase, Sample Prep) SST System Suitability Testing (Resolution, Tailing, S/N) Dev->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity, Range & Calibration Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Stability Stability (Freeze-Thaw, Bench-Top, etc.) Robustness->Stability Matrix Matrix Effect Assessment Stability->Matrix Report Report Matrix->Report Final Validation Report G cluster_strategies Mitigation Strategies start Assess Matrix Effect check_cv IS-Normalized MF %CV <= 15%? start->check_cv pass Method Acceptable check_cv->pass Yes fail Re-evaluate Method check_cv->fail No opt_prep Optimize Sample Prep (e.g., PPT -> SPE) opt_prep->start Re-assess opt_chrom Modify Chromatography (Improve separation from interferences) opt_chrom->start Re-assess opt_is Change Internal Standard (Use SIL-IS if not already) opt_is->start Re-assess fail->opt_prep fail->opt_chrom fail->opt_is

Caption: Decision tree for addressing and mitigating matrix effects.

Stability

Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

Experimental Protocol: Analyze QC samples (LQC and HQC) after exposing them to the following conditions, comparing the results to freshly prepared samples:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Bench-Top Stability: Stored at room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

  • Stock Solution Stability: Stability of the analyte in its stock solution solvent at room temperature and refrigerated conditions.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion: Building a Foundation of Trustworthy Data

Validating an LC-MS method for related amine compounds is a rigorous but essential process. It requires a deep understanding of the unique chemical properties of amines and the challenges they pose, particularly regarding chromatography and matrix effects. By systematically evaluating different chromatographic and sample preparation strategies and then rigorously testing the final method against internationally recognized validation parameters, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide serves as a framework for that process, emphasizing not just the "how" but the "why" behind each critical step, ultimately building a foundation of trustworthiness in your analytical results.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . Ovid Insights. [Link]

  • Draft Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses . American Pharmaceutical Review. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . PubMed. [Link]

  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis . Semantic Scholar. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis . ResearchGate. [Link]

  • Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna . U.S. Food and Drug Administration (FDA). [Link]

  • What is the difference between HILIC columns VS normal/reverse columns? . Hawach Scientific. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Restek. [Link]

  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography . LCGC International. [Link]

  • Sample Preparation Techniques for Biological Matrices . Agilent. [Link]

  • Effect of pH on LC-MS Analysis of Amines . Waters Corporation. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals . ScienceDirect. [Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS . Spectroscopy Online. [Link]

  • Overcoming Quantification Challenges in Ultra-Trace LC-MS/MS Analysis of Formulated Drug Products . YouTube. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program . U.S. Food and Drug Administration (FDA). [Link]

  • Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches . Agilent. [Link]

  • Bioanalytical sample preparation . Biotage. [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants . PubMed Central. [Link]

  • Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS) . ResearchGate. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . ScienceDirect. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach . Nanoscale Advances. [Link]

Sources

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